molecular formula C17H23F3 B177795 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene CAS No. 131819-22-2

1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene

Cat. No.: B177795
CAS No.: 131819-22-2
M. Wt: 284.36 g/mol
InChI Key: SBXPWEXVHHTJOO-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene: is a fluorinated aromatic compound with the molecular formula C23H33F3 . This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a pentylcyclohexyl group, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene can be synthesized through a multi-step process involving the introduction of fluorine atoms and the cyclohexyl group to the benzene ring. The synthesis typically involves:

    Fluorination: Introduction of fluorine atoms to the benzene ring using reagents like or under controlled conditions.

    Cyclohexylation: Attachment of the pentylcyclohexyl group through a Friedel-Crafts alkylation reaction using as a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous flow reactors: for efficient mixing and heat transfer.

    Purification steps: such as distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like or can convert the compound to its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups to the benzene ring using reagents like or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating agents (HNO3/H2SO4), Halogenating agents (Br2/FeBr3)

Major Products:

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols, Alkanes

    Substitution: Nitro compounds, Halogenated compounds

Scientific Research Applications

1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and materials.

    Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene involves its interaction with molecular targets and pathways in various applications. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in specific chemical reactions. The pentylcyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

  • 1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene
  • 1,2,3-Trifluoro-5-(4-ethylcyclohexyl)benzene
  • 1,2,3-Trifluoro-5-(4-methylcyclohexyl)benzene

Comparison: 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene is unique due to its specific combination of fluorine atoms and the pentylcyclohexyl group. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and enhanced reactivity, compared to similar compounds with shorter alkyl chains. The longer pentyl group also affects the compound’s solubility and interaction with other molecules, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1,2,3-trifluoro-5-(4-pentylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-15(18)17(20)16(19)11-14/h10-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXPWEXVHHTJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569635
Record name 1,2,3-Trifluoro-5-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131819-22-2
Record name 1,2,3-Trifluoro-5-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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